molecular formula C22H16N2O5 B11562361 2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11562361
M. Wt: 388.4 g/mol
InChI Key: AXWSKRLBWRNAPW-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethylphenyl group, a nitrophenoxy group, and an isoindole-dione core, making it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Dimethylphenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Introduction of the Nitrophenoxy Group: This can be done through nucleophilic aromatic substitution reactions.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert nitro groups to amines, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interactions with molecular targets. These interactions can involve binding to specific proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione lies in its specific combination of functional groups and core structure, which can result in distinct chemical and biological properties.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-5-(4-nitrophenoxy)isoindole-1,3-dione

InChI

InChI=1S/C22H16N2O5/c1-13-3-4-16(11-14(13)2)23-21(25)19-10-9-18(12-20(19)22(23)26)29-17-7-5-15(6-8-17)24(27)28/h3-12H,1-2H3

InChI Key

AXWSKRLBWRNAPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-])C

Origin of Product

United States

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